3,3'-HEXAMETHYLENEBIS(1,1-DIETHYLUREA)
Description
3,3'-Hexamethylenebis(1,1-diethylurea) is a bis-urea derivative characterized by two 1,1-diethylurea moieties connected via a hexamethylene bridge (-(CH₂)₆-). Replacing methyl groups in 1,1'-Hexamethylenebis(3,3-dimethylurea) (C₁₂H₂₆N₄O₂, MW 258.36 ) with ethyl groups yields an estimated formula of C₁₆H₃₄N₄O₂ and molecular weight of 314.4 g/mol.
Properties
IUPAC Name |
3-[6-(diethylcarbamoylamino)hexyl]-1,1-diethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N4O2/c1-5-19(6-2)15(21)17-13-11-9-10-12-14-18-16(22)20(7-3)8-4/h5-14H2,1-4H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDWPCXKVNNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCCCCCCNC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321546 | |
| Record name | NSC377383 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31563-40-3 | |
| Record name | NSC377383 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC377383 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) typically involves the reaction of hexamethylene diisocyanate with diethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Scientific Research Applications
3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) involves its interaction with specific molecular targets. It can form hydrogen bonds with various biomolecules, influencing their structure and function. The pathways involved include the modulation of enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 3,3'-Hexamethylenebis(1,1-diethylurea) and related bis-urea/semicarbazide derivatives:
Key Comparative Analysis
Substituent Effects: Diethyl vs. Dimethyl (): Diethyl groups in the target compound increase molecular weight by ~56 g/mol compared to dimethyl analogs, enhancing hydrophobicity and solubility in non-polar solvents. Dipropyl (): Longer alkyl chains (propyl) further boost lipophilicity but may reduce crystallinity, favoring applications in flexible polymer matrices.
Bridging Groups :
- Hexamethylene vs. Dichloroethane () : The flexible hexamethylene bridge in the target compound contrasts with the rigid, electron-withdrawing dichloroethane bridge, affecting conformational stability and electronic properties.
Functional Groups :
- Semicarbazide () : The semicarbazide group introduces additional nitrogen atoms, enabling metal coordination, unlike the urea groups in the target compound.
Safety and Handling: While specific data for the target compound is lacking, analogs like 1,1-diethylurea (melting point 69–71°C ) and 2-hydroxyethylurea (non-hazardous ) suggest standard precautions for urea derivatives, including avoiding inhalation and skin contact.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
